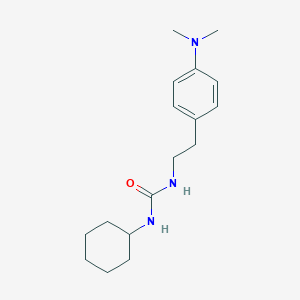![molecular formula C15H12N6S B263246 Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. The compound is a derivative of quinoxaline, which is a bicyclic aromatic compound containing a nitrogen atom in each ring. Quinoxaline derivatives have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been proposed that the compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. The antimicrobial and antifungal activities of the compound may be attributed to its ability to disrupt the cell membrane of the microorganisms. The anti-inflammatory activity of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have demonstrated that the compound can inhibit tumor growth in animal models of cancer. The compound has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. It has been extensively studied for its biological activities, making it a useful tool for investigating various biological processes. However, the compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-. One direction is to investigate the compound's mechanism of action in more detail, particularly its interactions with specific cellular targets. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammatory disorders. Further studies are also needed to evaluate the compound's safety and toxicity profile. Finally, the development of more efficient synthesis methods for quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- may enable its wider use in various research applications.
Synthesemethoden
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- can be synthesized using various methods. One of the most common methods involves the condensation of 2-methylquinoxaline with 6-mercaptopurine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the thiol group of 6-mercaptopurine with the methyl group of 2-methylquinoxaline, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C15H12N6S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-methyl-3-(7H-purin-6-ylsulfanylmethyl)quinoxaline |
InChI |
InChI=1S/C15H12N6S/c1-9-12(21-11-5-3-2-4-10(11)20-9)6-22-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,16,17,18,19) |
InChI-Schlüssel |
WJHUOVLFTVTMGT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)
![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)
![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)